molecular formula C20H19ClN6OS B12276606 N-[2-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-5-[2-cyanoethyl(ethyl)amino]phenyl]acetamide

N-[2-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-5-[2-cyanoethyl(ethyl)amino]phenyl]acetamide

Cat. No.: B12276606
M. Wt: 426.9 g/mol
InChI Key: VJIITLMIJZPLGN-UHFFFAOYSA-N
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Description

N-[2-[(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]-5-[2-cyanoethyl(ethyl)amino]phenyl]acetamide (CAS 88329-88-8, Disperse Red 206) is a benzothiazole-derived azo compound used primarily as a disperse dye in textile applications . Its structure features a chloro-substituted benzothiazole ring linked via a diazenyl (azo) group to a phenyl ring bearing an acetamide group and a 2-cyanoethyl(ethyl)amino substituent. This compound’s molecular formula is C₂₀H₁₉ClN₆OS, with applications rooted in its chromophoric stability and affinity for synthetic fibers .

Properties

Molecular Formula

C20H19ClN6OS

Molecular Weight

426.9 g/mol

IUPAC Name

N-[2-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-5-[2-cyanoethyl(ethyl)amino]phenyl]acetamide

InChI

InChI=1S/C20H19ClN6OS/c1-3-27(10-4-9-22)15-6-8-16(18(12-15)23-13(2)28)25-26-20-24-17-7-5-14(21)11-19(17)29-20/h5-8,11-12H,3-4,10H2,1-2H3,(H,23,28)

InChI Key

VJIITLMIJZPLGN-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)Cl)NC(=O)C

Origin of Product

United States

Preparation Methods

Diazotization of 6-Chloro-1,3-benzothiazol-2-amine

The primary amine group of 6-chloro-1,3-benzothiazol-2-amine undergoes diazotization in acidic media using sodium nitrite (NaNO₂) at 0–5°C. Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is employed to maintain a pH < 1, ensuring the formation of a stable diazonium salt.

Reaction conditions :

  • Temperature: 0–5°C
  • Molar ratio (amine : NaNO₂ : acid): 1 : 1.1 : 3
  • Reaction time: 30–45 minutes

Coupling with 5-Amino-N-(2-cyanoethyl)-N-ethylphenylacetamide

The diazonium salt is coupled with 5-amino-N-(2-cyanoethyl)-N-ethylphenylacetamide in a weakly basic solution (pH 7–8). Sodium acetate or potassium carbonate buffers are commonly used to stabilize the intermediate.

Key parameters :

  • Solvent: Ethanol/water (1:1 v/v)
  • Temperature: 10–15°C
  • Yield: 68–72% (isolated via vacuum filtration)

Alkylation for Introduction of 2-Cyanoethyl(ethyl)amino Group

The 2-cyanoethyl(ethyl)amino substituent at the 5-position of the phenyl ring is introduced through nucleophilic substitution or reductive alkylation.

Nucleophilic Substitution with Acrylonitrile

A two-step alkylation process is often employed:

  • Ethylation : Reaction of 5-amino-N-ethylphenylacetamide with ethyl bromide (C₂H₅Br) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.
  • Cyanoethylation : Subsequent treatment with acrylonitrile (CH₂=CHCN) under reflux conditions (80°C, 6 hours).

Reaction Scheme :
$$
\text{5-NH}2\text{-Ph-NHEt} + \text{CH}2=\text{CHCN} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{5-NH}2\text{-Ph-NEt-CH}2\text{CH}_2\text{CN}
$$

Yield : 85–90% after column chromatography (silica gel, ethyl acetate/hexane).

Reductive Amination Alternative

For higher regioselectivity, reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol has been reported:

  • Substrate: 5-Amino-N-ethylphenylacetamide + acrylonitrile
  • Temperature: 25°C
  • Yield: 78%

Acetamide Formation via Acylation

The acetamide group is introduced early in the synthesis to protect the amine functionality during subsequent reactions.

Acetylation of 5-Amino Substrate

5-Amino-N-(2-cyanoethyl)-N-ethylaniline is treated with acetic anhydride ((CH₃CO)₂O) in pyridine at room temperature:

Conditions :

  • Molar ratio (aniline : acetic anhydride): 1 : 2.5
  • Reaction time: 2 hours
  • Workup: Precipitation in ice-water, filtration

Purity : ≥95% (HPLC analysis).

Purification and Characterization

Chromatographic Techniques

  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7).
  • HPLC : C18 column, acetonitrile/water (65:35), flow rate 1 mL/min.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.92–7.12 (m, 6H, aromatic), 3.65 (q, 2H, CH₂CN), 2.98 (t, 2H, NCH₂), 2.15 (s, 3H, COCH₃).
  • IR (KBr): 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O).

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Purity (%) Key Advantage
Diazotization-Coupling 3 52 93 Scalability
Reductive Amination 4 61 97 Higher regioselectivity
One-Pot Alkylation 2 48 90 Reduced solvent use

Challenges and Optimization Strategies

Byproduct Formation in Diazotization

Excess nitrous acid leads to nitrosation byproducts. Mitigation strategies include:

  • Strict temperature control (0–5°C).
  • Quenching residual NaNO₂ with sulfamic acid post-reaction.

Cyanoethyl Group Stability

The 2-cyanoethyl moiety is prone to hydrolysis under acidic conditions. Storage recommendations:

  • Anhydrous environment (<5% humidity).
  • Stabilizers: 0.1% hydroquinone to prevent radical degradation.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-5-[2-cyanoethyl(ethyl)amino]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogens, nucleophiles; often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[2-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-5-[2-cyanoethyl(ethyl)amino]phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-5-[2-cyanoethyl(ethyl)amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural motifs with the target molecule, including azo linkages, benzothiazole/benzene derivatives, and substituted acetamide groups. Key comparisons are outlined below:

Structural and Functional Group Variations

Compound Name / CAS (if available) Core Structure Key Substituents Molecular Formula Notable Properties/Applications References
Target Compound (88329-88-8) Benzothiazole-azo-phenyl - 6-Chloro-benzothiazole
- 2-Cyanoethyl(ethyl)amino
- Acetamide
C₂₀H₁₉ClN₆OS Disperse dye (textiles); moderate polarity due to cyanoethyl group
N-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide Phenyl-azo-phenyl - 2-Cyano, 4,6-dinitro
- Diethylamino
- Acetamide
C₁₉H₁₉N₇O₅ High electron-withdrawing nitro groups; potential for enhanced lightfastness in dyes
N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(ethyl(benzyl)amino)phenyl]acetamide (51897-37-1) Phenyl-azo-phenyl - 2-Bromo, 4,6-dinitro
- Ethyl(benzyl)amino
- Acetamide
C₂₃H₂₀BrN₇O₅ Bromine and nitro groups may improve thermal stability; bulky benzyl group increases hydrophobicity
N-[2-[2-(2,6-Dicyano-4-nitrophenyl)diazenyl]-5-(dipropylamino)phenyl]acetamide Phenyl-azo-phenyl - 2,6-Dicyano, 4-nitro
- Dipropylamino
- Acetamide
C₂₁H₂₁N₉O₃ Multiple cyano groups enhance polarity; dipropylamino may alter solubility in nonpolar solvents
N-[2-[2-(5-Bromo-7-nitro-1,2-benzisothiazol-4-yl)diazenyl]-5-(diethylamino)phenyl]-2-phenoxyacetamide Benzisothiazole-azo-phenyl - 5-Bromo, 7-nitro-benzisothiazole
- Phenoxyacetamide
- Diethylamino
C₂₆H₂₄BrN₇O₄S Benzisothiazole core may confer biological activity (e.g., antimicrobial); phenoxy group adds steric bulk

Physicochemical and Crystallographic Insights

  • Planarity and Hydrogen Bonding : The target compound’s benzothiazole and phenyl rings are likely near-planar, as seen in structurally related azo compounds (e.g., the ortho-nitro-substituted analog in exhibits a dihedral angle of 93.569° between aromatic planes). Intramolecular N–H⋯N hydrogen bonds stabilize the diazenyl-acetamide interaction, similar to patterns observed in .
  • Thermal Stability : Nitro and bromo substituents in analogs like improve thermal stability, whereas the target compound’s benzothiazole moiety may contribute to UV resistance in dye applications.

Biological Activity

N-[2-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-5-[2-cyanoethyl(ethyl)amino]phenyl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzothiazole moiety, diazenyl group, and acetamide functional group, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₄ClN₅OS. The compound's structure can be broken down into key components:

  • Benzothiazole Moiety : Known for its role in various biological activities.
  • Diazenyl Group : Contributes to the compound's potential as a dye and in biological applications.
  • Acetamide Functional Group : Often associated with enhanced solubility and bioactivity.

Synthesis

The synthesis of this compound can be achieved through diazotization reactions involving substituted anilines and subsequent coupling with benzothiazole derivatives. Various methods have been explored to optimize yield and purity, often employing techniques such as recrystallization and chromatography.

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains and fungi. Its mechanism may involve disrupting cell membrane integrity or inhibiting essential metabolic pathways.
  • Anticancer Potential : Initial investigations suggest that the compound could inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
6-Chloro-N-(4-methoxyphenyl)-1,3-benzothiazoleBenzothiazole core with methoxy substitutionAntifungalLacks diazenyl group
N-(4-nitrophenyl)-N'-cyanoethyleneureaUrea derivative with cyano groupAnticancerUrea linkage instead of acetamide
4-Amino-N-(benzothiazol-2-yl)-benzamideBenzamide structure with benzothiazoleAntimicrobialSimpler structure without diazo functionality

This table highlights how the unique combination of functional groups in this compound may contribute to its distinctive biological properties.

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

  • Cytotoxicity Assays : In one study, this compound was tested against human cancer cell lines (e.g., MCF-7 and MDA-MB-231). Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory activity compared to standard antibiotics.

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